3-amino-N-cyclopropyl-4-(trifluoromethyl)benzamide is an organic compound characterized by the presence of a trifluoromethyl group, an amine group, and a benzamide structure. This compound has garnered attention in scientific research due to its unique structural features, which contribute to its potential biological activities and applications in various fields, including medicinal chemistry and materials science.
The compound is cataloged under the Chemical Abstracts Service number 1457182-55-6 and is available from various chemical suppliers for research purposes . It plays a role as a building block in the synthesis of more complex organic molecules and has been utilized in studies aimed at understanding its interactions with biological targets.
3-amino-N-cyclopropyl-4-(trifluoromethyl)benzamide falls under the category of aromatic amides, specifically those that contain a trifluoromethyl substituent. Its classification can be further detailed as follows:
The synthesis of 3-amino-N-cyclopropyl-4-(trifluoromethyl)benzamide can be achieved through several methods. One notable approach involves the radical trifluoromethylation of carbon-centered radical intermediates. This method allows for the introduction of the trifluoromethyl group into the aromatic system effectively.
The molecular structure of 3-amino-N-cyclopropyl-4-(trifluoromethyl)benzamide can be described as follows:
3-amino-N-cyclopropyl-4-(trifluoromethyl)benzamide can undergo various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 3-amino-N-cyclopropyl-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets such as enzymes and receptors. The trifluoromethyl group enhances lipophilicity, facilitating better penetration through biological membranes. This property is crucial for influencing various biochemical pathways and cellular processes, making it a candidate for drug development.
3-amino-N-cyclopropyl-4-(trifluoromethyl)benzamide has several scientific applications:
The synthesis of 3-amino-N-cyclopropyl-4-(trifluoromethyl)benzamide involves meticulously sequenced reactions to address regioselectivity challenges posed by the trifluoromethyl and amino groups. A representative five-step pathway begins with protection of the amino group in 4-(trifluoromethyl)-3-nitrobenzoic acid using tert-butoxycarbonyl (Boc) anhydride, preventing unwanted side reactions during subsequent amide coupling. The protected intermediate then undergoes cyclopropyl amidation via mixed anhydride activation with isobutyl chloroformate, yielding N-cyclopropyl-4-(trifluoromethyl)-3-nitrobenzamide in 85% efficiency [4]. Catalytic hydrogenation (H₂/Pd-C) selectively reduces the nitro group to aniline without cleaving the C–F bonds, followed by Boc deprotection under acidic conditions to furnish the target compound [6].
Alternative routes employ late-stage functionalization, where 3-amino-4-methylbenzamide is halogenated with iodine monochloride before undergoing Ruppert-Prakash trifluoromethylation using (trifluoromethyl)trimethylsilane (TMSCF₃) and fluoride activation. This approach circumvents the need for protective groups but requires stringent temperature control (–78°C) to suppress over-trifluoromethylation [7]. Microwave-assisted synthesis has been explored for the final amidation step, reducing reaction times from 12 hours to 25 minutes while maintaining yields >90% [4].
Table 1: Comparative Analysis of Synthetic Pathways
Synthetic Approach | Key Step Conditions | Overall Yield (%) | Purity (HPLC, %) |
---|---|---|---|
Boc-Protected Route | Isobutyl chloroformate, 0°C | 68 | 99.2 |
Late-Stage Trifluoromethylation | TMSCF₃, CsF, DMF, –78°C | 52 | 97.8 |
Microwave-Assisted Amidation | 150W, DCE, 140°C, 25 min | 91 | 99.5 |
The cyclopropyl moiety serves as a conformational constraint that locks the amide bond in a near-planar geometry, reducing the entropic penalty upon target binding. X-ray crystallographic studies reveal that N-cyclopropyl benzamides exhibit a 15° deviation from coplanarity between the amide carbonyl and benzene ring, optimizing hydrogen bond donation to kinase hinge regions while maintaining membrane permeability (cLogP = 2.1) [4] [7]. This contrasts sharply with N-tert-butyl analogs, which show 40° deviation and 10-fold reduced DDR1 binding affinity .
The ortho-positioned trifluoromethyl group exerts dual effects: its strong electron-withdrawing nature (+σI = 0.88) increases the benzamide’s acidity (pKa ≈ 14.5), enhancing solvation in aqueous biological environments. Simultaneously, the lipophilic trifluoromethyl moiety (π = 0.88) improves blood-brain barrier penetration, with in vitro PAMPA assays demonstrating a permeability rate of 8.7 × 10⁻⁶ cm/s [5]. Molecular dynamics simulations indicate that the trifluoromethyl group’s size complementarity fills a 5ų hydrophobic pocket in discoidin domain receptors (DDRs), contributing a ΔGbind of –2.8 kcal/mol through van der Waals contacts with Val664 and Leu654 .
Table 2: Electronic and Steric Effects of Substituents
Substituent Position | Electrostatic Potential (eV) | Hydrophobic Contribution (π) | Target Affinity (Kd, nM) |
---|---|---|---|
4-CF₃ (ortho to amide) | –16.8 | 0.88 | 9.3 |
4-CH₃ | –12.1 | 0.52 | 420 |
4-OCF₃ | –17.5 | 0.43 | 38 |
3-CF₃ (meta to amide) | –16.9 | 0.88 | 110 |
Quinazoline-based hinge-binding bioisosteres have been systematically evaluated to overcome metabolic instability associated with the aniline moiety. Replacing the 3-aminobenzamide with a 4-aminoquinazoline scaffold (compound 13) improved DDR2 inhibition (IC₅₀ = 2.6 nM) while reducing CYP3A4-mediated demethylation by >80% . The nitrogen atoms at quinazoline positions N-1 and N-3 form bidirectional hydrogen bonds with DDR2’s Met657 backbone NH (distance: 2.9Å) and Glu655 carbonyl (distance: 3.1Å), mimicking the native ATP adenine interaction .
Conformational restriction via bridged systems was explored to enhance selectivity. Incorporating a cyclopropyl-fused pyrazole ring (compound 15) rigidified the amine-amide vector, reducing the bioactive conformation’s energy penalty by 4.2 kcal/mol. This modification improved DDR1/DDR2 selectivity over off-target kinases (RET, AXL) by >100-fold while maintaining sub-10 nM potency [6]. However, excessive rigidity through spiro-fused lactams (compound 10) diminished activity (DDR2 IC₅₀ = 20.9 nM) due to suboptimal solvent-accessible region occupancy .
Table 3: Bioisosteric Modifications and Activity
Bioisostere Type | Structure | DDR2 IC₅₀ (nM) | Selectivity Index (vs. RET) |
---|---|---|---|
3-Aminobenzamide (Core) | C₁₁H₁₃F₃N₂O | 1.5 ± 0.1 | 3.2 |
4-Aminoquinazoline | C₁₄H₁₁F₃N₂O | 2.6 ± 0.1 | 110 |
Indazole | C₁₄H₁₀F₃N₃O | 1.6 ± 0.1 | 8.7 |
Isoquinoline (C1-linked) | C₁₅H₁₂F₃N₃O | 36.5 ± 1.0 | >500 |
The amide bond’s trans/cis isomerization significantly impacts target engagement kinetics. Nuclear Overhauser Effect (NOE) spectroscopy confirmed that 3-amino-N-cyclopropyl-4-(trifluoromethyl)benzamide adopts a >95% trans-amide conformation in solution due to steric repulsion between the cyclopropyl and trifluoromethyl groups. This geometry pre-organizes the molecule for DDR binding, decreasing the kon half-life to 8 seconds compared to 47 seconds for N-isopropyl analogs [7].
Quantum mechanical calculations (B3LYP/6-311G*) revealed that the cyclopropyl group’s *Bayer strain (angle compression ~20°) elevates the amide nitrogen’s pyramidalization (θ = 345°), increasing its hydrogen bond donation capacity. This enhances binding to DDR’s conserved catalytic lysine (Lys655), with free energy perturbation (FEP) simulations showing a –1.8 kcal/mol ΔΔGbind contribution [4]. Strategic N-methylation was tested to block amide hydrogen bonding but resulted in a 500-fold affinity loss, confirming the critical role of the NH···O=C interaction with DDR’s gatekeeper residue [7].
Table 4: Amide Geometry Impact on Binding Parameters
Amide Nitrogen Substituent | Amide Dihedral Angle (°) | DDR1 Residence Time (min) | ΔGbind (kcal/mol) |
---|---|---|---|
Cyclopropyl | 178.2 | 43 | –10.8 |
Isopropyl | 172.5 | 19 | –9.2 |
tert-Butyl | 168.1 | 8 | –8.1 |
N-Methylcyclopropyl | 180.0 | 0.7 | –6.0 |
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